Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyrimidine core structure makes this compound a promising candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of suitable precursors under specific conditions. One common method involves the condensation of a chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar core structure but different substituents, leading to distinct properties and applications.
Ethyl 7-{3-[(3-chlorobenzoyl)amino]phenyl}pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound also shares the pyrazolo[1,5-a]pyrimidine core but has different functional groups, resulting in unique biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N4O4/c1-4-25-17(22)12-8-19-16-11(9-20-21(16)15(12)18)10-5-6-13(23-2)14(7-10)24-3/h5-9H,4,18H2,1-3H3 |
InChI Key |
GMGZKYZYQDXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=C(C=C3)OC)OC)N=C1)N |
Origin of Product |
United States |
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